![molecular formula C18H17N3O B2849288 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 577985-02-5](/img/structure/B2849288.png)
6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structural features of indoloquinoxalines, including their fused ring systems and electronic properties, make them valuable in scientific research and industrial applications.
Wirkmechanismus
Target of Action
The primary target of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, predominantly through a process known as intercalation .
Mode of Action
This compound exerts its action by intercalating into the DNA helix . This interaction disrupts vital processes for DNA replication , leading to changes in the normal functioning of the cell.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal replication process, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
This characteristic is crucial for bioavailability, as it influences the compound’s ability to be absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the disruption of DNA replication . This disruption can lead to cell death, which is why compounds like this compound are often studied for their potential antiviral and antitumor activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s thermal stability can be enhanced by the presence of bulkier polyaromatic hydrocarbon segments . Additionally, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours , suggesting that it maintains its efficacy and stability under various conditions.
Biochemische Analyse
Biochemical Properties
6-Isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exhibits a low reduction potential and high solubility, making it a promising candidate for various biochemical applications . It has been found to interact with DNA, showing good binding affinity as evident from the high thermal stability of the compound-DNA complex .
Cellular Effects
The cellular effects of this compound are predominantly related to its ability to interact with DNA . This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to intercalate with DNA . This intercalation can lead to changes in gene expression and potentially inhibit or activate certain enzymes
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability, with a high capacity retention over extended periods of time . This suggests that it could have long-term effects on cellular function in both in vitro and in vivo studies. More detailed studies are needed to understand its degradation process and any potential long-term effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively .
Industrial Production Methods: For industrial production, the synthesis of indoloquinoxalines can be scaled up using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer high yields and can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the indoloquinoxaline scaffold .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials for optoelectronic devices .
Biology: This compound has shown potential in biological applications, including as a fluorescent probe for imaging and as a ligand for studying protein interactions .
Medicine: In medicinal chemistry, indoloquinoxalines are investigated for their antiviral, antitumor, and antidiabetic activities. They are also explored as potential therapeutic agents for various diseases .
Industry: In the industry, this compound is used in the development of sensors and light-emitting materials.
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the methoxy and propan-2-yl substituents.
9-Fluoro-6-propan-2-ylindolo[3,2-b]quinoxaline: Similar structure with a fluorine substituent instead of a methoxy group.
6H-Indolo[2,3-b]quinoxaline: A parent compound without the methoxy and propan-2-yl groups.
Uniqueness: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These features enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
9-methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11(2)21-16-9-8-12(22-3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJHYWKZQSIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
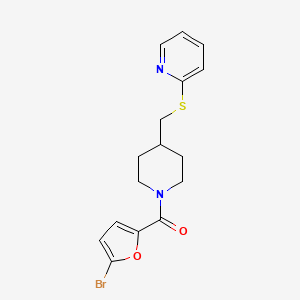
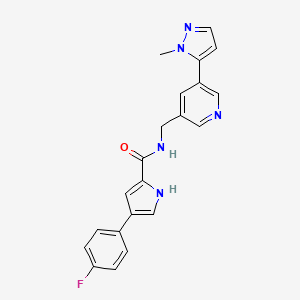

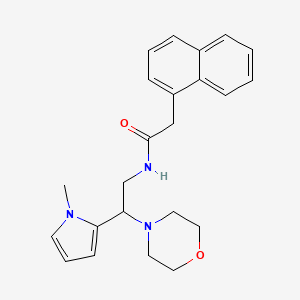
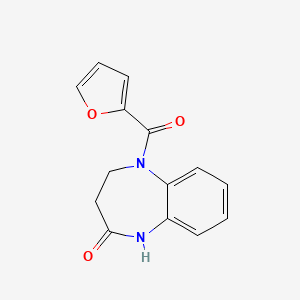
![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
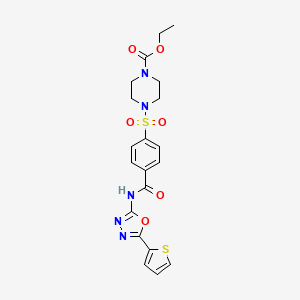
![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2849220.png)
![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)
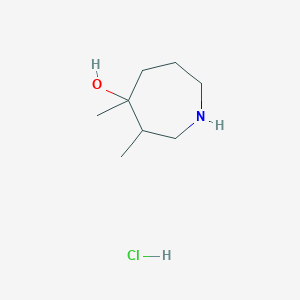
![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide](/img/structure/B2849225.png)
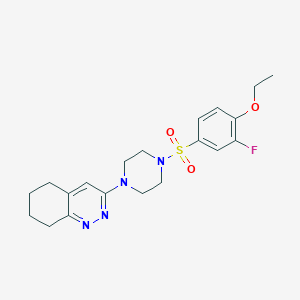
![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)
